

Sourcing and Application of Research-Grade Moperone Hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Moperone Hydrochloride*

Cat. No.: *B1676735*

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For Researchers, Scientists, and Drug Development Professionals

Product Information

Product Name: **Moperone Hydrochloride** Synonyms: 4'-fluoro-4-(4-hydroxy-4-p-tolylpiperidino)butyrophenone hydrochloride; Luvatren; Methylperidol CAS Number: 3871-82-7 (Hydrochloride salt); 1050-79-9 (Free base) Molecular Formula: C₂₂H₂₇ClFNO₂ Molecular Weight: 407.9 g/mol

Moperone is a typical antipsychotic of the butyrophenone class, known for its antagonist activity at dopamine D2-like receptors.^[1] Its use in research is primarily focused on studies related to schizophrenia, psychosis, and dopaminergic signaling pathways.

Sourcing and Availability

Procuring research-grade **Moperone Hydrochloride** can be challenging due to limited commercial stock. Researchers should anticipate the need for custom synthesis, which may involve significant lead times.

Potential Suppliers for "Moperone" (CAS 1050-79-9) or its Hydrochloride salt:

- Cayman Chemical: Offers Moperone (Item No. 21968) for research purposes.
- MedKoo Biosciences: Lists Moperone (CAS 1050-79-9) but notes it is not currently in stock and may be available through custom synthesis with a minimum order quantity and a lead

time of 2 to 4 months.[2]

- US Bio: Lists Moperone (CAS 1050-79-9) with "Highly Purified" grade.

Note: Availability can change. It is crucial to contact suppliers directly to confirm stock, purity, and lead times. For **Moperone Hydrochloride**, custom synthesis is a likely route of acquisition. Several companies, such as Keystone Bioanalytical and Strem Chemicals, offer custom synthesis services for pharmaceutical compounds.[3][4]

Physicochemical and Pharmacological Data

The following tables summarize the key properties of Moperone, the free base form of **Moperone Hydrochloride**. This data is essential for preparing stock solutions and designing experiments.

Table 1: Physicochemical Properties of Moperone

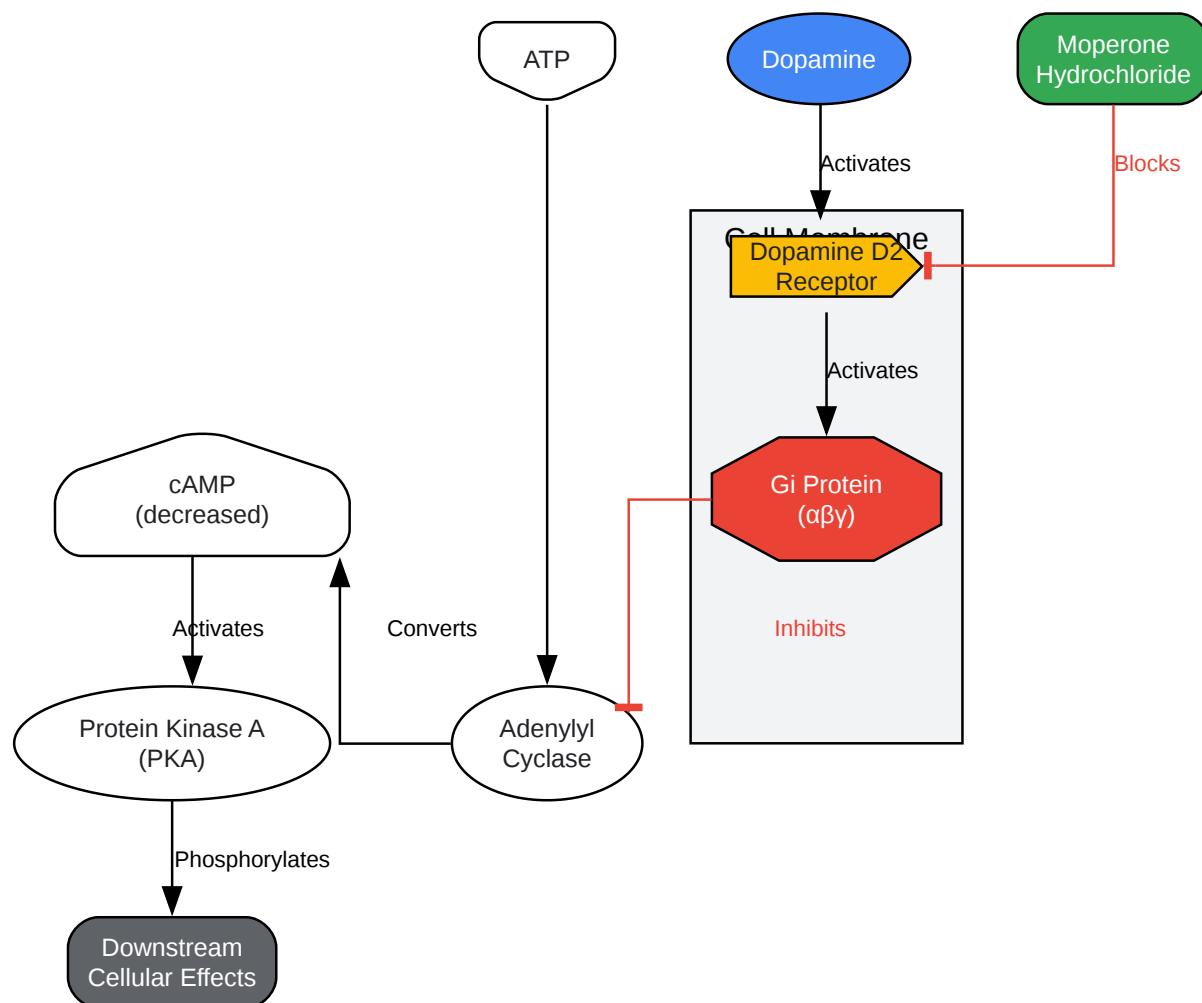
Property	Value	Source
CAS Number	1050-79-9	MedKoo Biosciences[2], US Bio
Molecular Formula	C ₂₂ H ₂₆ FNO ₂	MedKoo Biosciences[2], US Bio
Molecular Weight	355.45 g/mol	MedKoo Biosciences[2], US Bio
Appearance	Pale Yellow Solid	US Bio
Melting Point	118-119°C	US Bio
Solubility	Slightly soluble in chloroform and ethyl acetate.	Cayman Chemical, US Bio
Storage	Short term (days to weeks): 0 - 4°C; Long term (months to years): -20°C. Store dry and in the dark.	MedKoo Biosciences[2], US Bio

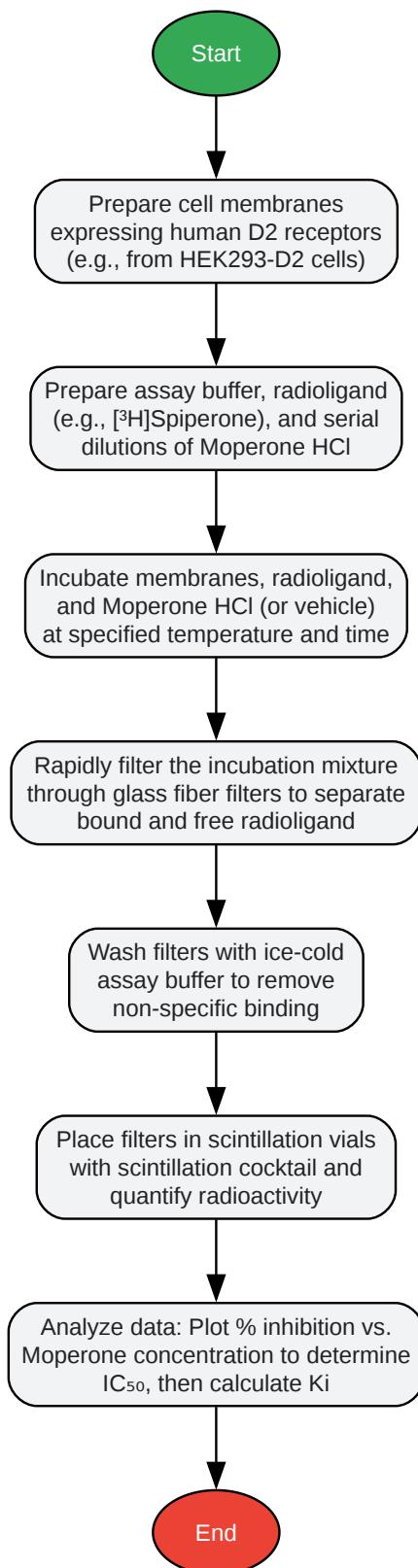
Table 2: Pharmacological Profile of Moperone

Target	Assay Type	Value	Source
Dopamine D ₂ Receptor (human)	Functional Antagonism (Ki)	0.7 nM	Cayman Chemical
Dopamine D ₃ Receptor (human)	Functional Antagonism (Ki)	14 nM	Cayman Chemical
Dopamine D ₄ Receptor (human)	Functional Antagonism (Ki)	27 nM	Cayman Chemical
Histamine H ₁ Receptor (human)	Inverse Agonist (IC ₅₀)	794 nM	Cayman Chemical
Acetylcholinesterase (AChE)	Inhibition (Ki)	120 μM	Cayman Chemical

Signaling Pathway and Mechanism of Action

Moperone's primary mechanism of action is the antagonism of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that couples to the Gi/o family of G proteins.^[1] Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this receptor, Moperone prevents the inhibitory action of dopamine on adenylyl cyclase, thereby modulating downstream signaling cascades.



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